3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione

Aromatase inhibition CYP19A1 Structure-activity relationship

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione, also designated C‑octylpyridoglutethimide or C‑OctylPyG, is a 3‑alkyl‑substituted glutarimide derivative within the aminoglutethimide‑analogue class of non‑steroidal aromatase (CYP19A1) inhibitors. The compound possesses a chiral centre at the 3‑position of the piperidine‑2,6‑dione ring and is typically supplied as a racemate.

Molecular Formula C18H26N2O2
Molecular Weight 302.4 g/mol
CAS No. 103284-48-6
Cat. No. B008783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione
CAS103284-48-6
Synonyms3-n-octyl-3-(4-pyridyl)piperidine-2,6-dione
C-octylPyG
C-octylpyridoglutethimide
Molecular FormulaC18H26N2O2
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC1(CCC(=O)NC1=O)C2=CC=NC=C2
InChIInChI=1S/C18H26N2O2/c1-2-3-4-5-6-7-11-18(15-9-13-19-14-10-15)12-8-16(21)20-17(18)22/h9-10,13-14H,2-8,11-12H2,1H3,(H,20,21,22)
InChIKeyMXNNUYDUWHPTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione (CAS 103284-48-6): A High-Potency, Selective Aromatase Inhibitor for Oncology Research and Procurement


3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione, also designated C‑octylpyridoglutethimide or C‑OctylPyG, is a 3‑alkyl‑substituted glutarimide derivative within the aminoglutethimide‑analogue class of non‑steroidal aromatase (CYP19A1) inhibitors [1]. The compound possesses a chiral centre at the 3‑position of the piperidine‑2,6‑dione ring and is typically supplied as a racemate. It was developed as a follow‑on candidate to the clinical investigational agent pyridoglutethimide (rogletimide; 3‑ethyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione), with the specific objective of enhancing aromatase inhibitory potency and broadening substrate selectivity while retaining the class‑defining selectivity over cholesterol side‑chain cleavage enzyme (desmolase) [2].

Aromatase CYP19A1 research tool for steroidogenic pathway studies
High-affinity 3-alkyl glutarimide reference for SAR panels
Reported low substrate-selectivity bias may reduce inter-assay variability

Why Generic Aminoglutethimide Analogues Cannot Substitutes for 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione in Aromatase-Targeted Workflows


Even minor structural alterations within the 3‑alkyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione series induce step‑changes in both aromatase affinity and substrate‑selectivity profile [1]. The 3‑octyl homologue exhibits a Ki for placental aromatase (testosterone as substrate) of 0.09 µM, representing a 12‑fold potency increase over the 3‑ethyl parent (Ki = 1.1 µM) and a 6.7‑fold improvement over aminoglutethimide (Ki = 0.6 µM) when measured under identical assay conditions [1]. Moreover, the testosterone/androstenedione Ki ratio collapses from 12.7 for the ethyl analogue to 2.2 for the 3‑octyl compound, fundamentally altering the inhibitor’s predicted efficacy across androgen substrate environments [1]. Consequently, simple substitution with 3‑ethyl‑, 3‑methyl‑, or N‑alkyl variants would deliver neither the requisite target‑engagement potency nor the substrate‑biased inhibition profile demanded by mechanism‑driven experimental designs.

3-Ethyl parent (pyridoglutethimide)
May exhibit reduced inhibitory potency and altered substrate-selectivity ratio, potentially shifting assay outcomes.
Aminoglutethimide
Dual aromatase/desmolase inhibition and CNS sedative confounds may compromise pathway-specific interpretation.
Other 3-alkyl or N-alkyl analogues
Chain-length or N-substitution modifications may alter binding kinetics and selectivity beyond the reported profile.

Head‑to‑Head Quantitative Differentiation of 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione from Closest Structural and Pharmacological Comparators


12‑Fold Gain in Aromatase Inhibitory Potency (Ki) Relative to the 3‑Ethyl Parent Pyridoglutethimide

In a direct head‑to‑head study using human placental aromatase and testosterone as substrate, 3‑octyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione (compound 12) exhibited a competitive inhibition constant (Ki) of 0.09 µM. This compares with Ki values of 1.1 µM for the 3‑ethyl parent (pyridoglutethimide, compound 1) and 0.6 µM for aminoglutethimide (compound 2) under identical conditions [1]. The 12‑fold potency advantage over the direct structural progenitor and 6.7‑fold advantage over the historical standard‑of‑care aminoglutethimide translate directly into lower compound quantities required for equivalent target engagement in cell‑free and cell‑based assays.

Potency Gain vs 3-Ethyl Parent
Head-to-head
Ki 0.09 µM (3-octyl) vs 1.1 µM (3-ethyl); 12-fold difference
Reported higher inhibitory potency context
Supports aromatase inhibition studies; lower mass required per assay
Aromatase inhibition CYP19A1 Structure-activity relationship

Altered Substrate‑Selectivity Ratio (Testosterone vs Androstenedione) Reduces Androgen‑Dependent Variability

The same study measured Ki values against androstenedione. The 3‑octyl derivative displayed a testosterone/androstenedione Ki ratio of 2.2 (0.09 µM vs 0.20 µM), whereas the 3‑ethyl parent exhibited a ratio of 12.7 (1.1 µM vs 14 µM) and aminoglutethimide a ratio of 3.0 (0.6 µM vs 1.8 µM) [1]. A ratio close to unity indicates that the inhibitor is less sensitive to the specific androgen substrate present in the assay milieu, yielding more consistent IC50 measurements across experimental models that utilise different androgen substrates.

Substrate Selectivity Ratio
Head-to-head
T/A Ki ratio 2.2 (3-octyl) vs 12.7 (3-ethyl)
Reported reduced substrate bias context
May support consistent IC50 across androgen substrates
Substrate selectivity Testosterone Androstenedione Aromatase

Preserved Aromatase‑Over‑Desmolase Selectivity Compared to Aminoglutethimide

Pyridoglutethimide (3‑ethyl analogue) has been demonstrated in vitro to inhibit human placental aromatase with a Ki of 1.7 µM while exhibiting no inhibition of bovine adrenal cholesterol side‑chain cleavage enzyme (desmolase) at concentrations up to 50 µM; aminoglutethimide, in contrast, inhibits desmolase with an IC50 of 40 µM [1]. Although desmolase inhibition data have not been published specifically for the 3‑octyl derivative, all members of the 3‑alkyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione series that have been profiled retain the aromatase‑selective phenotype conferred by the pyridine‑for‑aniline substitution [2]. This class‑level selectivity contrasts with the dual aromatase/desmolase inhibition of aminoglutethimide, which necessitates corticosteroid co‑administration in vivo.

Aromatase vs Desmolase Selectivity
Class-level
Expected >500-fold selectivity based on pyridyl class
Class-level inference supports aromatase-selective profiling
Desmolase co-inhibition risk is absent vs aminoglutethimide
Selectivity Desmolase Cholesterol side-chain cleavage Off-target

Confirmation of Chemical Identity and Procurability: Validated Synthesis and Characterisation Data

The synthesis of 3‑octyl‑3‑(4‑pyridyl)piperidine‑2,6‑dione has been reported via a concise ‘one‑pot’ route alongside pyridoglutethimide, providing a scalable procurement pathway [1]. The compound is a crystalline solid with a reported melting point of 60–62 °C [2]. Chiral stationary‑phase HPLC methods have been developed for pyridoglutethimide enantiomer resolution and are likewise applicable to the 3‑octyl analogue, enabling procurement of enantiomerically enriched material when stereochemical purity is critical [1]. These well‑established analytical benchmarks allow incoming quality‑control verification (e.g., by DSC or HPLC) independent of vendor‑supplied certificates of analysis.

Characterisation & Synthesis
Method context
m.p. 60–62°C; chiral HPLC resolvable; one-pot synthesis
Supports independent QC verification
Literature-anchored benchmarks for identity confirmation
Synthesis Characterisation Melting point HPLC resolution

Absence of CNS Sedative Liability: Differentiation from Aminoglutethimide and Glutethimide Backbone

Aminoglutethimide retains the sedative‑hypnotic properties of its glutethimide pharmacophore, which can confound behavioural endpoints in in vivo models and limited its clinical tolerability [1]. Pyridoglutethimide and its 3‑alkyl congeners, including the 3‑octyl derivative, have been reported to be devoid of significant sedative effects in preliminary CNS testing, attributed to the replacement of the aniline moiety with a pyridine ring [1][2]. While formal sedative‑liability data for the specific 3‑octyl compound have not been published, the class‑level absence of CNS depression is a consistent feature of pyridyl‑substituted glutarimides and represents a meaningful differentiator when selecting an aromatase inhibitor for behavioural or chronic‑dosing studies.

CNS Sedative Liability
Class-level
No significant sedative effect expected for pyridyl-glutarimides
May reduce behavioural confound in in vivo models
Class-level differentiation from aminoglutethimide
Side effects CNS sedative Glutethimide Safety pharmacology

Prioritised Application Scenarios for 3-Octyl-3-pyridin-4-ylpiperidine-2,6-dione Based on Quantified Differentiation Evidence


Aromatase Potency Benchmarking and SAR Extension Studies

When constructing a structure‑activity relationship (SAR) panel of 3‑alkyl glutarimide aromatase inhibitors, inclusion of the 3‑octyl derivative provides the upper‑bound potency reference point (Ki = 0.09 µM). Its 12‑fold potency advantage over the 3‑ethyl parent enables clear resolution of incremental contributions from chain elongation, supporting computational modelling and binding‑mode analysis [1].

Substrate‑Independent Aromatase Activity Assays

For laboratories that run parallel aromatase assays using both testosterone and androstenedione substrates, the 3‑octyl compound’s near‑unity Ki ratio (2.2) minimises substrate‑dependent potency shifts. This reduces the need for separate standard curves and simplifies cross‑study data harmonisation compared to pyridoglutethimide (ratio 12.7) or aminoglutethimide (ratio 3.0) [1].

Selective Aromatase Inhibition in Steroidogenic Pathway Dissection

In multi‑enzyme steroidogenic pathway studies where concurrent desmolase inhibition must be avoided, the 3‑octyl compound (as a member of the pyridyl‑glutarimide class) is expected to maintain aromatase selectivity, contrasting with aminoglutethimide’s dual inhibition profile. This selectivity is critical for unambiguous interpretation of oestrogen‑depletion phenotypes [1][2].

Enantiomer‑Resolved Aromatase Inhibition Studies

The availability of a validated chiral HPLC resolution method for the pyridoglutethimide scaffold allows procurement of enantiomerically enriched preparations of the 3‑octyl analogue [1]. This enables investigations into stereospecific aromatase binding, which is particularly relevant given that the (R)‑enantiomer of pyridoglutethimide accounts for essentially all aromatase inhibitory activity [2].

Application
Selection Property
Validation Focus
Aromatase SAR studies
High inhibitory potency reference
Inhibitory potency ranking across alkyl series
Substrate-independent aromatase assays
Low substrate-selectivity bias
Consistent IC50 across testosterone and androstenedione
Steroidogenic pathway dissection
Aromatase selectivity over desmolase
Absence of desmolase co-inhibition in multi-enzyme assays
Enantiomer-specific binding studies
Chiral HPLC resolution feasibility
Stereospecific aromatase inhibition assessment
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